1,3-Benzothiazol-5-amine
Overview
Description
1,3-Benzothiazol-5-amine is a benzothiazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
- The synthesis of 2-(4-aminophenyl)benzothiazoles, closely related to 1,3-Benzothiazol-5-amine, involves complex processes that include acetylation and oxidation as main metabolic transformations (Chua et al., 1999).
Molecular Structure Analysis
- Structural analysis of benzothiazole derivatives, including 1,3-Benzothiazol-5-amine, can be performed using techniques like IR, NMR, and X-ray crystallography. These techniques help in determining the stability and conformation of the compounds (Yıldırım et al., 2006).
Chemical Reactions and Properties
- Benzothiazoles, including 1,3-Benzothiazol-5-amine, undergo various chemical reactions such as condensation, cycloaddition, and Schiff base formation, leading to a wide range of derivatives with diverse properties (Erdogan, 2018).
Physical Properties Analysis
- The physical properties of 1,3-Benzothiazol-5-amine derivatives can be characterized by elemental analysis, spectroscopic techniques, and crystalline structure determination. These properties are crucial in understanding the compound's stability and reactivity (Dong et al., 2002).
Chemical Properties Analysis
- The chemical properties of benzothiazole derivatives are influenced by their molecular structure. Factors such as the presence of substituents on the benzothiazole ring significantly affect their reactivity and biological activity (Ouyang et al., 2012).
Scientific Research Applications
1. Anti-Tubercular Compounds
- Application : Benzothiazole derivatives have been synthesized for use as anti-tubercular compounds .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis when compared with the standard reference drugs .
2. Anticancer and Antiinflammatory Agents
- Application : Benzothiazole derivatives have been synthesized as potential anticancer and antiinflammatory agents .
- Methods : The compounds were characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS) and high performance liquid chromatography (HPLC). The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
- Results : The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
3. Vulcanization Accelerators
4. Antioxidants
5. Plant Growth Regulators
6. Antioligomer Activity
- Application : Benzothiazole derivatives have been used to inhibit protein aggregation .
- Methods : Photoreactive cross-linking assay (PICUP) was utilized to detect antioligomer activity .
- Results : 5-NBA (at low micromolar concentration) and compound 13 (at high concentration) were found to be the most promising in reducing oligomerization .
7. Antiviral Agents
- Application : Benzothiazole derivatives have been developed as potential antiviral agents .
- Methods : The structure-activity relationships and lead optimization of benzothiazole-based antiviral agents were studied .
- Results : The review highlighted 64 potential novel lead molecules that could be used against emerging viral diseases .
8. Enzyme Inhibitors
- Application : Benzoylthiophenes, which are derivatives of benzothiazole, are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
9. Fluorescence Materials
10. Electroluminescent Devices
11. Dyes
12. Arsenic Detection
13. Antibacterial Agents
- Application : Benzothiazole derivatives have been developed as potential antibacterial agents .
- Methods : The synthesis, structure-activity relationship (SAR) and mechanism of action studies of benzothiazole derivatives as antibacterial agents were analyzed .
- Results : Among the studied compounds, one indicated excellent antibacterial activity against E. coli and P. aeruginosa, even more than the reference drug ciprofloxacin .
14. Antidiabetic Agents
15. Anticonvulsant Agents
16. Imaging Reagents
Safety And Hazards
Future Directions
Benzothiazoles have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of synthetic processes is one of the most significant problems facing researchers . Future research may focus on developing new drugs and materials and new synthetic approaches and patterns of reactivity .
properties
IUPAC Name |
1,3-benzothiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZYHMZRXGNDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149988 | |
Record name | Benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazol-5-amine | |
CAS RN |
1123-93-9 | |
Record name | 5-Benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzothiazolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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